N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine
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Overview
Description
N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine is a chemical compound with the molecular formula C13H12FNO4S and a molecular weight of 297.31 g/mol It is known for its unique structural features, which include a naphthyl group substituted with a fluorine atom and a sulfonyl group attached to a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine typically involves the reaction of 4-fluoro-1-naphthalenesulfonyl chloride with N-methylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorine atom on the naphthyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom on the naphthyl ring can enhance the compound’s binding affinity to certain targets, leading to increased potency .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloro-1-naphthyl)sulfonyl]-N-methylglycine
- N-[(4-bromo-1-naphthyl)sulfonyl]-N-methylglycine
- N-[(4-iodo-1-naphthyl)sulfonyl]-N-methylglycine
Uniqueness
N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s stability, binding affinity, and overall chemical behavior .
Properties
IUPAC Name |
2-[(4-fluoronaphthalen-1-yl)sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4S/c1-15(8-13(16)17)20(18,19)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJDKKJPDLKEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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